molecular formula C29H38BFN2O3Si B1409300 (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid CAS No. 1704073-71-1

(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid

Cat. No. B1409300
M. Wt: 520.5 g/mol
InChI Key: OLUFCDDNNJWYRI-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a piperazine ring, a boronic acid group, a fluorophenyl group, and a tert-butyldiphenylsilyl ether group . The presence of these groups suggests that this compound could be involved in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring and phenyl ring would provide a rigid, planar structure, while the boronic acid and ether groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The boronic acid group could undergo condensation reactions, the piperazine could participate in substitution reactions, and the ether group could be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. It’s likely to be solid at room temperature, and its solubility would depend on the solvent used . The presence of the boronic acid group suggests it could form stable complexes with diols .

Scientific Research Applications

Boronic Acid Applications in Drug Discovery

Boronic acids, including phenylboronic acids and their derivatives, play a crucial role in medicinal chemistry and drug discovery. They have been incorporated into various drugs approved by regulatory agencies like the FDA, owing to their ability to enhance drug potency and improve pharmacokinetic profiles. The review by Plescia and Moitessier (2020) highlights the discovery processes of boronic acid drugs, emphasizing the rationalizations for boronic acid incorporation and the synthetic developments facilitating their addition into organic compounds (Plescia & Moitessier, 2020).

Piperazine Derivatives in Therapeutics

Piperazine and its derivatives are prominent in the design of a wide range of therapeutics, owing to their versatility and presence in drugs with various pharmacological activities. The patent review by Rathi et al. (2016) covers the therapeutic uses of piperazine compounds, including their role as CNS agents, anticancer, cardio-protective agents, and more, highlighting the significance of the piperazine nucleus in medicinal chemistry (Rathi et al., 2016).

Fluorophenyl Compounds in Chemical Synthesis

The presence of fluorine in pharmaceuticals and agrochemicals can significantly affect their biological activity, stability, and membrane permeability. While the search results do not directly mention “(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid,” the relevance of fluorophenyl structures in enhancing the properties of bioactive molecules is well-documented. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl by Qiu et al. (2009) underlines the importance of fluorine in the development of intermediates for pharmaceuticals (Qiu et al., 2009).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and it should be used only in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its chemical reactivity and the specific context in which it’s being used. It could potentially be used in the development of new synthetic methodologies, in medicinal chemistry, or in materials science .

properties

IUPAC Name

[4-[[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]methyl]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38BFN2O3Si/c1-29(2,3)37(26-10-6-4-7-11-26,27-12-8-5-9-13-27)36-21-20-32-16-18-33(19-17-32)23-24-14-15-25(30(34)35)22-28(24)31/h4-15,22,34-35H,16-21,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUFCDDNNJWYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38BFN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001108467
Record name Boronic acid, B-[4-[[4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid

CAS RN

1704073-71-1
Record name Boronic acid, B-[4-[[4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-3-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid
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(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid
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(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid
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(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid
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(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid
Reactant of Route 6
(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-3-fluorophenyl)boronic acid

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